4-Amino-n,2-dimethylbenzamide
Overview
Description
4-Amino-n,2-dimethylbenzamide is a chemical compound with the molecular formula C9H12N2O. It is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring. This compound is typically found as a colorless to pale yellow crystalline solid or powder. It is sparingly soluble in water but can dissolve in various organic solvents such as ethanol, chloroform, and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n,2-dimethylbenzamide can be achieved through several methods. One common approach involves the reduction of 2-nitro-N,N-dimethylbenzamide using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C .
Another method involves the direct condensation of carboxylic acids with amines. In this case, isatoic anhydride is reacted with dimethylamine to produce the desired benzamide derivative. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to enhance yield and reduce production costs. The use of advanced catalysts and reaction conditions, such as ultrasonic irradiation, can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-n,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Amino-n,2-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-n,2-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs, to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzamide
- Procainamide (4-amino-N-[2-(diethylamino)ethyl] benzamide)
Comparison
4-Amino-n,2-dimethylbenzamide is unique due to the presence of both an amino group and two methyl groups on the benzene ring. This structural feature influences its reactivity and biological activity. Compared to 2-Aminobenzamide, which lacks the methyl groups, this compound exhibits different chemical and biological properties. Procainamide, another similar compound, is used as a fluorescent tag and has enhanced fluorescence and ionization performance .
Properties
IUPAC Name |
4-amino-N,2-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYOWSDHHJLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.